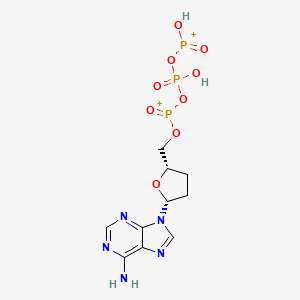

Adenosine5'-(tetrahydrogen triphosphate), 2',3'-dideoxy-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Adenosine5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- is a nucleotide analogue that plays a significant role in various biochemical processes. This compound is particularly notable for its inability to be extended by polymerases, making it useful in antiviral research and biotechnology applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Adenosine5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- typically involves the phosphorylation of 2’,3’-dideoxyadenosine. This process can be achieved through various chemical routes, often involving the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry. The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve enzymatic methods, where enzymes like acetyl-CoA synthetase catalyze the formation of the triphosphate group. This method is advantageous due to its specificity and efficiency, reducing the need for extensive purification steps .

Analyse Chemischer Reaktionen

Types of Reactions

Adenosine5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H2O2).

Reduction: Reduction reactions may involve agents such as sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, particularly at the phosphate groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Nucleophiles: Ammonia (NH3), hydroxide ions (OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adenosine derivatives with altered functional groups, while substitution reactions can introduce new substituents at the phosphate positions .

Wissenschaftliche Forschungsanwendungen

Adenosine5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- has a wide range of scientific research applications:

Chemistry: Used in the study of nucleotide analogues and their chemical properties.

Biology: Plays a role in the investigation of DNA and RNA synthesis, particularly in the context of chain termination.

Medicine: Utilized in antiviral research, especially in the development of drugs targeting viral polymerases.

Wirkmechanismus

The mechanism of action of Adenosine5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- involves its incorporation into growing nucleic acid chains. Due to the absence of the 2’ and 3’ hydroxyl groups, the compound causes chain termination, preventing further elongation by polymerases. This property is particularly useful in antiviral therapies, where it inhibits viral replication by terminating the synthesis of viral DNA or RNA .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Adenosine 5’-tetraphosphate: Another nucleotide analogue with similar biochemical properties.

Adenosine 5’-triphosphate (ATP): A central molecule in energy metabolism, but with different functional groups and properties.

3’-Azido-2’,3’-dideoxyadenosine 5’-triphosphate: Similar in structure but with an azido group, used in different biochemical applications.

Uniqueness

Adenosine5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy- is unique due to its specific inhibition of polymerase activity, making it a valuable tool in both research and therapeutic contexts. Its inability to be extended by polymerases sets it apart from other nucleotide analogues, providing distinct advantages in antiviral research and biotechnology .

Biologische Aktivität

Adenosine 5'-(tetrahydrogen triphosphate), 2',3'-dideoxy- (often abbreviated as ddATP) is a nucleotide analog that plays a significant role in molecular biology, particularly in the study of DNA synthesis and antiviral therapies. This article explores its biological activity, mechanisms of action, applications in research and medicine, and relevant case studies.

Overview of ddATP

2',3'-Dideoxyadenosine 5'-triphosphate is a synthetic nucleoside analog derived from adenosine. It is characterized by the absence of the 2' and 3' hydroxyl groups on the ribose sugar, which significantly alters its biochemical properties. This modification allows ddATP to act as a chain terminator during DNA synthesis, making it a crucial tool in both research and therapeutic applications.

The primary mechanism by which ddATP exerts its biological effects is through its incorporation into DNA by DNA polymerases and reverse transcriptases. Once incorporated, the lack of a 3'-hydroxyl group prevents the addition of further nucleotides, leading to chain termination. This property is particularly valuable in antiviral therapies targeting retroviruses such as HIV.

Molecular Mechanism

- Inhibition of DNA Polymerases : ddATP competes with natural nucleotides for incorporation into the growing DNA strand, effectively inhibiting DNA synthesis.

- Reverse Transcriptase Inhibition : In retroviruses, ddATP acts as a substrate for reverse transcriptase, leading to premature termination of viral DNA synthesis.

Cellular Impact

The incorporation of ddATP into viral genomes results in the inhibition of viral replication. In HIV-infected cells, ddATP is phosphorylated to its active triphosphate form, which inhibits reverse transcriptase activity. This leads to reduced viral load and improved clinical outcomes in patients undergoing treatment with ddATP-based therapies.

Dosage Effects

Studies have shown that the efficacy and toxicity of ddATP vary with dosage:

- Low Doses : Effective in inhibiting viral replication with minimal side effects.

- High Doses : Associated with toxicity such as peripheral neuropathy due to inhibition of mitochondrial DNA polymerase.

Antiviral Therapy

ddATP is primarily utilized in the treatment of HIV. Its ability to act as a chain terminator makes it an essential component of antiretroviral regimens. Clinical trials have demonstrated that patients receiving ddATP exhibit significant reductions in viral load compared to those not receiving this treatment .

Research Applications

In molecular biology, ddATP is used extensively for:

- DNA Sequencing : As a chain-terminating nucleotide in Sanger sequencing protocols.

- Genetic Studies : To investigate DNA replication mechanisms and repair processes.

- Enzyme Inhibition Studies : To characterize the activity of various polymerases and reverse transcriptases .

Clinical Trials

- HIV Treatment Study : A clinical trial involving HIV-positive patients demonstrated that those treated with ddATP showed a significant decrease in viral load after 24 weeks compared to controls.

- Toxicity Assessment : Research evaluating the long-term effects of high-dose ddATP revealed instances of mitochondrial toxicity, emphasizing the need for careful dosage management during treatment .

Comparative Data Table

| Parameter | ddATP | Natural ATP |

|---|---|---|

| Structure | Lacks 2' and 3' hydroxyls | Contains both hydroxyls |

| Function | Chain terminator | Energy currency |

| Applications | Antiviral therapy | Cellular metabolism |

| Toxicity | Higher at elevated doses | Generally low |

Eigenschaften

Molekularformel |

C10H14N5O9P3+2 |

|---|---|

Molekulargewicht |

441.17 g/mol |

IUPAC-Name |

[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-[hydroxy-[hydroxy(oxo)phosphaniumyl]oxyphosphoryl]oxy-oxophosphanium |

InChI |

InChI=1S/C10H12N5O9P3/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(22-7)3-21-26(18)24-27(19,20)23-25(16)17/h4-7H,1-3H2,(H2-2,11,12,13,16,17,19,20)/p+2/t6-,7+/m0/s1 |

InChI-Schlüssel |

WHZLALYPDOLFEW-NKWVEPMBSA-P |

Isomerische SMILES |

C1C[C@@H](O[C@@H]1CO[P+](=O)OP(=O)(O)O[P+](=O)O)N2C=NC3=C(N=CN=C32)N |

Kanonische SMILES |

C1CC(OC1CO[P+](=O)OP(=O)(O)O[P+](=O)O)N2C=NC3=C(N=CN=C32)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.